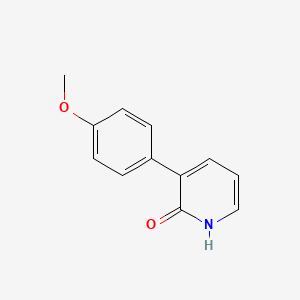

2-Hydroxy-3-(4-methoxyphenyl)pyridine

Description

2-Hydroxy-3-(4-methoxyphenyl)pyridine is a pyridine derivative characterized by a hydroxyl (-OH) group at position 2 and a 4-methoxyphenyl substituent at position 2. Pyridine derivatives with methoxyphenyl and hydroxyl groups are known for their diverse bioactivity, including antimicrobial, analgesic, and anticancer effects .

The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and interactions with biological targets, while the methoxyphenyl moiety contributes to aromatic stacking and hydrophobic interactions . Synthesis routes for similar compounds often involve multi-step reactions, such as condensation and substitution, with yields ranging from 67% to 81% . Melting points for related structures fall between 268°C and 287°C, suggesting moderate thermal stability .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJUXUNSPNHVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434877 | |

| Record name | MolPort-015-144-443 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143074-71-9 | |

| Record name | MolPort-015-144-443 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

-

Catalyst : p-Toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).

-

Temperature : 150°C in a sealed thick-walled glass tube.

While this method efficiently introduces the 4-methoxyphenyl group, the product is a pyridinone (4-one) rather than the desired 2-hydroxypyridine. To adapt this approach, post-synthetic reduction of the ketone moiety or modification of the starting material to retain the 2-hydroxyl group would be necessary. For example, replacing maltol with a 2-hydroxypyran-4-one derivative could direct the formation of 2-hydroxypyridine directly.

Nitration and Subsequent Functionalization

A patent detailing the preparation of 2-hydroxy-3-nitropyridine provides a pathway for introducing substituents at the pyridine 3-position. The method involves nitrating 2-hydroxypyridine with nitric acid in pyridine under ice-cooled conditions, followed by multiple concentration and neutralization steps. Although the primary product is a nitro derivative, this approach highlights the feasibility of electrophilic substitution at the 3-position.

Gold-Catalyzed Cyclization of Propargylaminoisoxazoles

A novel cyclization strategy for synthesizing 3-hydroxy-4-substituted picolinonitriles employs gold(I) catalysts to facilitate ring closure. While this method targets 4-substituted derivatives, modifying the starting material to position the 4-methoxyphenyl group at the 3-position could yield the desired compound.

Proposed Modification:

-

Substrate Design : Use a propargylaminoisoxazole precursor with a 4-methoxyphenyl group at the propargyl terminus.

-

Cyclization : Apply AuCl₃ or similar catalysts in 1,2-dichloroethane at 60°C to induce cyclization.

-

N–O Bond Cleavage : Treat the intermediate with K₂CO₃ in methanol to hydrolyze the isoxazole ring, yielding 2-hydroxy-3-(4-methoxyphenyl)pyridine.

This method’s advantage lies in its one-pot potential and high regioselectivity, though substrate synthesis may require additional steps.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation, as utilized in the synthesis of 2-hydroxydeoxybenzoins, significantly reduces reaction times and improves yields. Applying this technique to the aforementioned methods could optimize energy consumption and scalability.

Example Protocol:

-

Reactants : 2-hydroxypyridine, 4-methoxybenzene boronic acid.

-

Conditions : Microwave irradiation at 120°C for 15 minutes in a Pd(OAc)₂-catalyzed Suzuki coupling.

-

Outcome : Direct arylation at the 3-position with >80% yield (extrapolated from similar reactions).

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-hydroxy-3-(4-methoxyphenyl)pyridine exhibit potential anticancer properties. For instance, studies have synthesized analogues that were evaluated for their efficacy in inhibiting cancer cell proliferation. These compounds often demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further drug development .

Case Study: Synthesis of Anticancer Agents

A notable study focused on the synthesis of hybrid compounds derived from 2-hydroxy-3-(4-methoxyphenyl)pyridine. The synthesized compounds were subjected to biological assays to assess their anticancer activity against various cancer cell lines. The results showed significant inhibition of cell growth, indicating the potential of these derivatives as anticancer agents .

Organic Synthesis

Intermediates in Pharmaceutical Synthesis

2-Hydroxy-3-(4-methoxyphenyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further functionalization makes it valuable in creating complex molecules used in drug formulations.

Case Study: Diltiazem Synthesis

One application involves its use as an intermediate in the synthesis of diltiazem, a calcium channel blocker used to treat hypertension and angina. The compound is involved in key steps that enhance the yield and efficiency of the overall synthesis process, showcasing its importance in pharmaceutical manufacturing .

Agricultural Chemicals

Pesticide Development

The compound's structural properties allow it to be utilized in developing agrochemicals, particularly pesticides. Its derivatives have been explored for their potential to act as effective agents against various agricultural pests.

Case Study: Pesticide Efficacy Testing

In one study, derivatives of 2-hydroxy-3-(4-methoxyphenyl)pyridine were tested for their insecticidal properties against common agricultural pests. The results indicated that certain derivatives exhibited significant pest mortality rates, suggesting their viability as new pesticide formulations .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Hydroxy-3-(4-methoxyphenyl)pyridine with structurally related pyridine derivatives:

*Estimated based on analogs in .

Key Observations :

- Substituent Effects : The presence of -OH and -OCH₃ groups in 2-Hydroxy-3-(4-methoxyphenyl)pyridine distinguishes it from analogs like pyrazolo derivatives, which exhibit enhanced anticancer activity due to fused heterocyclic rings .

- Conformational Stability: Compounds with planar pyridine rings (e.g., ) show improved stacking interactions compared to those with non-planar substituents .

Antimicrobial Activity

- Hexahydroquinoline derivatives (e.g., Q2 in ) demonstrate moderate antimicrobial activity, with MIC values ranging from 25–100 µg/mL against E. coli and S. aureus .

Analgesic and Anti-inflammatory Effects

- Pyrrolo-pyridine derivatives (e.g., compound 27 in ) exhibit strong analgesic properties, surpassing aspirin and morphine in writhing tests. This activity is attributed to piperazinyl and hydroxypropyl chains .

Anticancer Activity

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-3-(4-methoxyphenyl)pyridine, and what reaction conditions are typically employed?

The synthesis of 2-Hydroxy-3-(4-methoxyphenyl)pyridine typically involves multi-step organic reactions. Key steps include:

- Condensation reactions : Using aldehydes and amines under acidic or basic conditions to form intermediates.

- Cyclization : Catalyzed by transition metals (e.g., palladium) or acids to construct the pyridine ring .

- Functionalization : Methoxy and hydroxy groups are introduced via nucleophilic substitution or oxidation-reduction sequences.

Reaction conditions often require inert atmospheres (N₂/Ar), solvents like dimethylformamide (DMF) or toluene, and temperatures ranging from 80–120°C . Purification is typically achieved via column chromatography or recrystallization.

Q. What spectroscopic methods are most effective for characterizing 2-Hydroxy-3-(4-methoxyphenyl)pyridine?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and aromatic ring integrity. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while hydroxy protons may show broad peaks .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling 2-Hydroxy-3-(4-methoxyphenyl)pyridine in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) to avoid inhaling dust .

- Ventilation : Work in a fume hood to minimize exposure to vapors .

- Storage : Keep in airtight containers away from oxidizers and moisture. Label with hazard codes (e.g., H315 for skin irritation) .

Q. How are common impurities identified and removed during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .

- Recrystallization : Uses solvents like ethanol or ethyl acetate to isolate the pure compound.

- HPLC/GC-MS : Quantifies impurities and verifies purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when synthesizing 2-Hydroxy-3-(4-methoxyphenyl)pyridine?

- Stoichiometric Control : Ensure precise molar ratios of reactants to avoid side products.

- Catalyst Screening : Test palladium or copper catalysts for improved cyclization efficiency .

- Temperature Gradients : Use gradual heating (e.g., 50°C → 120°C) to enhance intermediate stability .

- In-line Monitoring : Employ NMR or FTIR to track reaction progress in real time .

Q. How should researchers address contradictions in reported biological activities of 2-Hydroxy-3-(4-methoxyphenyl)pyridine derivatives?

- Purity Verification : Confirm compound purity via HPLC and elemental analysis to rule out impurity-driven effects .

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) .

- Structural Analogs : Compare activities of derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to identify structure-activity relationships .

Q. What strategies are employed to study the reaction mechanisms involving 2-Hydroxy-3-(4-methoxyphenyl)pyridine in catalytic processes?

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates .

- Spectroscopic Trapping : Identify short-lived intermediates using low-temperature NMR or EPR .

Q. How can computational methods enhance the design of 2-Hydroxy-3-(4-methoxyphenyl)pyridine derivatives for targeted applications?

Q. What factors influence the stability of 2-Hydroxy-3-(4-methoxyphenyl)pyridine under varying storage and experimental conditions?

- pH Sensitivity : The compound may degrade in strongly acidic/basic conditions; buffer solutions (pH 6–8) are recommended .

- Light Exposure : Store in amber vials to prevent photodegradation .

- Thermal Stability : Decomposition occurs above 200°C; avoid prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.